(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of RF60GS0DRO involves several steps, starting with the preparation of the naphthalene core structure. The synthetic route typically includes:
Formation of the naphthalene core: This involves the reaction of appropriate starting materials under specific conditions to form the naphthalene backbone.
Functionalization: Introduction of functional groups such as amino and imino groups at specific positions on the naphthalene ring.
Cyclization: Formation of the pyrrolidine ring through cyclization reactions.
Final modifications: Introduction of additional functional groups to achieve the desired chemical structure.
Industrial production methods for RF60GS0DRO are designed to optimize yield and purity, often involving large-scale reactions under controlled conditions to ensure consistency and quality .
Analyse Des Réactions Chimiques
RF60GS0DRO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imino groups, leading to different reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
RF60GS0DRO has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its biological activity, particularly its anticoagulant properties.
Medicine: Explored as a potential therapeutic agent for preventing and treating thromboembolic diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of RF60GS0DRO involves its interaction with specific molecular targets, particularly those involved in the coagulation pathway. It acts by inhibiting certain enzymes, thereby preventing the formation of blood clots. The molecular targets include thrombin and other serine proteases involved in the coagulation cascade . The pathways involved in its action are primarily related to the inhibition of thrombin activity, leading to anticoagulant effects .
Comparaison Avec Des Composés Similaires
RF60GS0DRO can be compared with other anticoagulant compounds such as warfarin, heparin, and direct thrombin inhibitors like dabigatran. Unlike warfarin, which requires frequent monitoring and has a narrow therapeutic window, RF60GS0DRO offers a more predictable anticoagulant effect with fewer dietary restrictions . Compared to heparin, RF60GS0DRO can be administered orally, providing greater convenience for patients . Similar compounds include:
- Warfarin
- Heparin
- Dabigatran
- Rivaroxaban
- Apixaban
RF60GS0DRO’s uniqueness lies in its specific molecular structure, which allows for targeted inhibition of thrombin and other serine proteases, providing effective anticoagulation with a favorable safety profile .
Propriétés
Numéro CAS |
150612-55-8 |
---|---|
Formule moléculaire |
C26H28N4O3 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C26H28N4O3/c1-16(27)30-11-10-23(15-30)33-22-8-6-19(7-9-22)24(26(31)32)13-17-2-3-18-4-5-20(25(28)29)14-21(18)12-17/h2-9,12,14,23-24,27H,10-11,13,15H2,1H3,(H3,28,29)(H,31,32)/t23-,24-/m0/s1 |
Clé InChI |
AGRCGQSFFMCBRE-ZEQRLZLVSA-N |
SMILES isomérique |
CC(=N)N1CC[C@@H](C1)OC2=CC=C(C=C2)[C@H](CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O |
SMILES canonique |
CC(=N)N1CCC(C1)OC2=CC=C(C=C2)C(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.